molecular formula C15H12F3NO4S B14555952 N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 62261-76-1

N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14555952
CAS No.: 62261-76-1
M. Wt: 359.3 g/mol
InChI Key: LTVWXCQUVCXVNE-UHFFFAOYSA-N
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Description

N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its trifluoromethanesulfonamide group, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its unique chemical behavior and potential biological activity.

Properties

CAS No.

62261-76-1

Molecular Formula

C15H12F3NO4S

Molecular Weight

359.3 g/mol

IUPAC Name

N-(3-benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C15H12F3NO4S/c1-23-14-11(13(20)10-6-3-2-4-7-10)8-5-9-12(14)19-24(21,22)15(16,17)18/h2-9,19H,1H3

InChI Key

LTVWXCQUVCXVNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1NS(=O)(=O)C(F)(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-benzoyl-2-methoxyphenylamine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the trifluoromethanesulfonamide group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoyl-2-methoxyphenylacetic acid
  • 3-Benzoyl-2-methoxyphenylacetonitrile
  • 2-[3-(Benzoyl)-2-methoxyphenyl]acetonitrile

Uniqueness

N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.

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